

## ACR-368: A Comparative Analysis of Long-Term Survival Data in Gynecological Cancers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical performance of ACR-368 (prexasertib), a selective CHK1/2 inhibitor, against alternative therapies in platinum-resistant ovarian cancer and advanced endometrial cancer. The analysis is based on publicly available clinical trial data, focusing on long-term survival outcomes where available.

## **Executive Summary**

ACR-368 has demonstrated promising anti-tumor activity in heavily pre-treated populations with platinum-resistant ovarian cancer and advanced endometrial cancer. In platinum-resistant ovarian cancer, ACR-368 has shown a median Progression-Free Survival (PFS) of approximately 5 months in a phase 2 study.[1] For advanced endometrial cancer, particularly in patients identified by the OncoSignature biomarker, ACR-368 has achieved a confirmed Overall Response Rate (ORR) of 62.5%, with the median Duration of Response (mDoR) not yet reached at the time of data cutoff. While mature overall survival (OS) data for ACR-368 is still emerging, this guide provides a comparative landscape based on currently available metrics and the established survival outcomes of standard-of-care and other emerging therapies in these challenging indications.

## **Comparison of Efficacy Data**

The following tables summarize the available efficacy data for ACR-368 compared to standard-of-care and other therapies for platinum-resistant ovarian cancer and advanced endometrial



cancer.

Platinum-Resistant Ovarian Cancer

| Treatment                                                             | Mechanism of<br>Action        | Median PFS<br>(months) | Median OS<br>(months)                         | Overall<br>Response<br>Rate (ORR) (%)           |
|-----------------------------------------------------------------------|-------------------------------|------------------------|-----------------------------------------------|-------------------------------------------------|
| ACR-368<br>(prexasertib)                                              | CHK1/2 Inhibitor              | 5.0[1]                 | Data not mature                               | 12.1 (in platinum-<br>resistant<br>patients)[2] |
| Single-Agent<br>Chemotherapy<br>(e.g., paclitaxel,<br>topotecan, PLD) | Various<br>(Cytotoxic)        | 3.4                    | ~12.0                                         | 11.8                                            |
| Chemotherapy +<br>Bevacizumab                                         | Cytotoxic +<br>VEGF Inhibitor | 6.7[3]                 | Not significantly improved vs. chemo alone[3] | 27.3[3]                                         |
| Mirvetuximab<br>Soravtansine (for<br>FRα-high<br>patients)            | Antibody-Drug<br>Conjugate    | 5.62[3]                | 16.46[3]                                      | 32.4                                            |

## **Advanced Endometrial Cancer (Second-Line Setting)**



| Treatment                                      | Mechanism of<br>Action                        | Median PFS<br>(months) | Median OS<br>(months) | Overall<br>Response<br>Rate (ORR) (%) |
|------------------------------------------------|-----------------------------------------------|------------------------|-----------------------|---------------------------------------|
| ACR-368 (prexasertib) (OncoSignature-positive) | CHK1/2 Inhibitor                              | Data not mature        | Data not mature       | 62.5                                  |
| Lenvatinib + Pembrolizumab (pMMR)              | Multi-kinase<br>Inhibitor + PD-1<br>Inhibitor | 7.4                    | 16.7                  | 38.3[4]                               |
| Platinum<br>Rechallenge                        | DNA Cross-<br>linking Agent                   | 4.9                    | 13.8                  | Data variable                         |

# Experimental Protocols ACR-368 Clinical Trials

NCT05548296: A Phase 2 Study of ACR-368 in Endometrial Adenocarcinoma[5][6][7][8][9][10]

- Study Design: An open-label, multicenter, phase 2 trial evaluating the efficacy and safety of ACR-368 as monotherapy or in combination with ultra-low dose gemcitabine (ULDG) in participants with endometrial cancer. The study utilizes the OncoSignature® Companion Diagnostic test to stratify patients.
- Patient Population: Patients with histologically confirmed metastatic endometrial cancer that
  has progressed during or after at least one prior therapeutic regimen, including platinumbased chemotherapy and anti-PD-(L)1 therapy. Participants must have at least one
  measurable lesion per RECIST v1.1 criteria.
- Intervention Arms:
  - Arm 1 (OncoSignature Positive): ACR-368 monotherapy.
  - Arm 2 (OncoSignature Negative): ACR-368 with ULDG sensitization.
  - Arm 3 (OncoSignature Unselected): ACR-368 with ULDG sensitization.



- Primary Outcome Measures: Overall Response Rate (ORR) per RECIST v1.1.
- Secondary Outcome Measures: Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).

NCT03414047: A Phase 2 Study of Prexasertib in Platinum-Resistant or Refractory Recurrent Ovarian Cancer[2][11][12]

- Study Design: A multicenter, non-randomized, open-label, parallel-cohort, phase 2 study of prexasertib (ACR-368) in patients with high-grade serous ovarian, primary peritoneal, or fallopian tube cancer.
- Patient Population: Patients with recurrent disease were assigned to four independent cohorts based on clinical characteristics and prior treatment, including platinum-resistant and refractory patients, and BRCA mutation status.
- Intervention: Prexasertib administered intravenously at a dose of 105 mg/m² every two weeks in a four-week cycle.
- Primary Outcome Measure: Objective Response Rate (ORR).
- Secondary Outcome Measures: Disease Control Rate (DCR), Duration of Response (DoR), and safety.

# Signaling Pathway and Experimental Workflow CHK1/2 Signaling Pathway in DNA Damage Response

ACR-368 is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2), key regulators of the DNA damage response (DDR).[13] In response to DNA damage, sensor proteins like ATM and ATR are activated, which in turn phosphorylate and activate CHK1 and CHK2.[14][15] Activated CHK1 and CHK2 then phosphorylate downstream targets to induce cell cycle arrest, allowing time for DNA repair. By inhibiting CHK1 and CHK2, ACR-368 prevents cancer cells from repairing their DNA, leading to the accumulation of DNA damage and ultimately cell death.





Click to download full resolution via product page

Caption: CHK1/2 signaling pathway in response to DNA damage and inhibition by ACR-368.



### **ACR-368 Clinical Trial Workflow**

The clinical development of ACR-368 heavily relies on the OncoSignature® test, a companion diagnostic designed to predict tumor sensitivity to the drug. This biomarker-driven approach aims to select patients who are most likely to benefit from ACR-368 treatment.



Click to download full resolution via product page

Caption: Biomarker-driven clinical trial workflow for ACR-368.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ACR-368 for Ovarian Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. A Phase 2 Study of Prexasertib (LY2606368) in Platinum Resistant or Refractory Recurrent Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Emerging Treatment Options for Advanced or Recurrent Endometrial Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer.uams.edu [cancer.uams.edu]
- 6. CLINICAL TRIAL / NCT05548296 UChicago Medicine [uchicagomedicine.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. mskcc.org [mskcc.org]
- 9. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. A Phase 2 study of prexasertib (LY2606368) in platinum resistant or refractory recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- To cite this document: BenchChem. [ACR-368: A Comparative Analysis of Long-Term Survival Data in Gynecological Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10787821#long-term-survival-data-from-acr-368-clinical-trials]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com